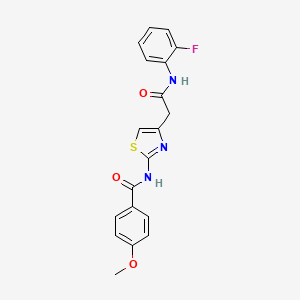
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as thiazole, methoxybenzamide, and fluorophenyl are common in the literature, suggesting its relevance in the synthesis of pharmaceuticals and materials with specific properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of thiazole rings and the attachment of various substituents to achieve desired biological activity or material properties. For instance, the synthesis of a mGluR1 antagonist with a thiazole core and a fluorobenzamide moiety is described, which may share synthetic pathways with the compound . Additionally, the reaction of thiazolidones with thiols to form benzothiazines could provide insights into the synthetic strategies for thiazole-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been determined using techniques such as X-ray diffraction. These studies reveal the geometry, hybridization states, and intermolecular interactions that are crucial for understanding the compound's properties and reactivity . The presence of a benzothiazole system and the strong intermolecular hydrogen bonding observed in related compounds could be indicative of the structural characteristics of the compound .
Chemical Reactions Analysis
The reactivity of thiazole and benzamide derivatives can be complex, involving addition reactions, cyclization, and oxidation processes. For example, the addition of o-aminobenzenethiol to thiazolidones and subsequent reactions leading to cyclization and oxidation products have been reported . These reactions are relevant to understanding the chemical behavior of the compound , as they may involve similar reactive sites and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structures. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, and overall reactivity. The strong fluorescence upon reaction with aliphatic thiols, as seen in related compounds, suggests potential applications in analytical chemistry . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also important factors that determine the compound's solubility, melting point, and stability .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the synthesis of derivatives incorporating the thiazole ring, similar to the structure of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, and their antimicrobial screening. These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Novel aminothiazole-paeonol derivatives, sharing structural similarities, were evaluated for their anticancer effects on several cancer cell lines. These studies highlighted compounds with high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting the promise of related structures in cancer treatment (Tsai et al., 2016).
Synthesis and Characterization
Research focusing on the synthesis and characterization of compounds with the thiazole ring and fluorobenzamides, akin to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, has led to the development of new antimicrobial analogs. These studies detail the methodologies for synthesizing such compounds and evaluating their structures and antimicrobial properties, highlighting their relevance in the development of new therapeutic agents (Desai, Rajpara, & Joshi, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-14-8-6-12(7-9-14)18(25)23-19-21-13(11-27-19)10-17(24)22-16-5-3-2-4-15(16)20/h2-9,11H,10H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQKTPCDRSEZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
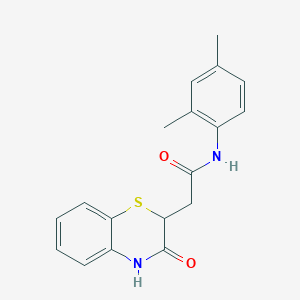
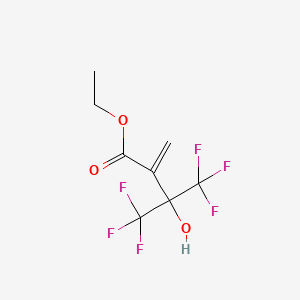
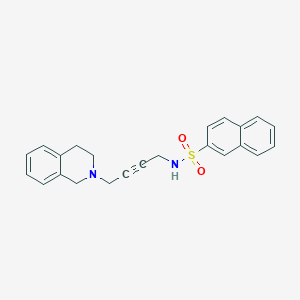
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
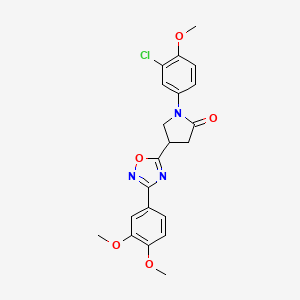
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
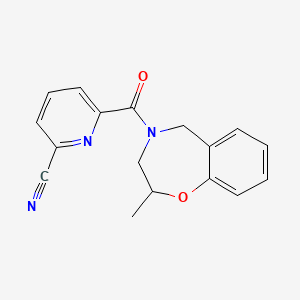
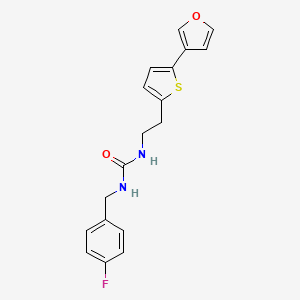
![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2509696.png)
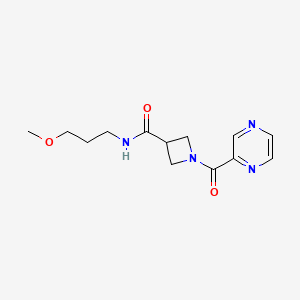
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)